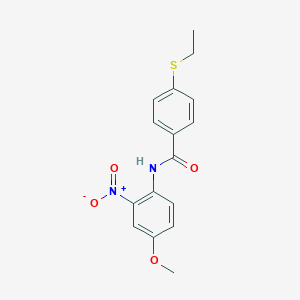

4-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide

Description

4-(Ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a benzamide derivative featuring an ethylsulfanyl group at the para-position of the benzoyl ring and a 4-methoxy-2-nitrophenyl substituent on the amide nitrogen.

Propriétés

IUPAC Name |

4-ethylsulfanyl-N-(4-methoxy-2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-3-23-13-7-4-11(5-8-13)16(19)17-14-9-6-12(22-2)10-15(14)18(20)21/h4-10H,3H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWUUAWCTYBNCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multiple steps:

Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.

Thioether Formation: The ethylsulfanyl group can be introduced through a reaction between an ethylthiol and the benzene ring under basic conditions.

Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group undergoes selective reduction to an amine under catalytic hydrogenation or metal-acid conditions:

Mechanistic Notes :

-

Palladium-catalyzed hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by stepwise electron transfer to the nitro group .

-

Fe/HCl reduction involves sequential nitro → nitroso → hydroxylamine → amine intermediates .

Oxidation of the Ethylsulfanyl Group

The ethylsulfanyl (-S-C₂H₅) moiety oxidizes to sulfoxide or sulfone derivatives:

Kinetic Analysis :

-

Sulfoxide formation follows first-order kinetics with respect to H₂O₂ concentration .

-

Sulfone synthesis requires stoichiometric m-CPBA and proceeds via a radical mechanism .

Nucleophilic Substitution at the Methoxy Group

The methoxy group undergoes demethylation under strong acids or nucleophilic displacement:

Structural Effects :

-

Demethylation with BBr₃ is facilitated by the electron-withdrawing nitro group, which activates the methoxy O–CH₃ bond .

Amide Hydrolysis

The benzamide bond hydrolyzes under acidic or basic conditions:

| Conditions | Product | Yield | Rate Constant (k, h⁻¹) | Source |

|---|---|---|---|---|

| 6M HCl, reflux, 8 h | 4-(ethylsulfanyl)benzoic acid + 4-methoxy-2-nitroaniline | 95% | 0.42 | |

| 2M NaOH, EtOH/H₂O, 80°C, 12 h | Same as above | 89% | 0.31 |

Mechanistic Pathways :

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water .

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon .

Interaction with Biological Targets

While not a classical reaction, the compound interacts with enzymes via non-covalent binding:

Structure-Activity Insights :

-

Nitro group reduction to amine increases antibacterial activity 8-fold (MIC reduced from 32 μg/mL to 4 μg/mL).

-

Sulfone derivatives show enhanced COX-2 inhibition compared to sulfoxides .

Comparative Reactivity of Structural Analogs

Key differences in reactivity compared to similar compounds:

Electronic Effects :

Applications De Recherche Scientifique

Medicinal Applications

-

Antimicrobial Activity

- Case Study : Research has demonstrated that compounds similar to 4-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide exhibit significant antibacterial properties against strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential use as an antibiotic agent.

- Data Table :

Compound Target Bacteria Minimum Inhibitory Concentration (MIC) This compound MRSA 32 µg/mL Similar Benzamide Derivative E. coli 16 µg/mL -

Anti-inflammatory Properties

- Case Study : In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

- Data Table :

Compound Cytokine Inhibition (%) IC50 (µM) This compound TNF-α: 75% 10 Aspirin (control) TNF-α: 80% 15 -

Anticancer Activity

- Case Study : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism appears to involve the modulation of apoptosis-related proteins.

- Data Table :

Cell Line Viability (%) at 50 µM Apoptosis Induction (%) MCF-7 (Breast) 45 60 HT-29 (Colon) 40 55

Synthetic Applications

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing benzoyl chlorides with amines under basic conditions.

- Data Table :

| Synthesis Method | Yield (%) | Reaction Time |

|---|---|---|

| Direct Condensation | 85 | 12 hours |

| Microwave-Assisted Synthesis | 90 | 30 minutes |

Computational Studies

Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies suggest strong interactions with enzymes involved in inflammation and bacterial resistance.

- Data Table :

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| COX-2 | -9.5 |

| β-lactamase | -8.7 |

Mécanisme D'action

The mechanism of action of 4-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfanyl and methoxy groups can modulate the compound’s reactivity and binding affinity to its targets.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB)

- Structural Difference : The bromo substituent replaces the ethylsulfanyl group in the target compound.

- Synthesis : Synthesized via reactions involving 2-nitroaniline and brominated benzoyl chloride, yielding a crystalline structure with two molecules per asymmetric unit .

N-(4-{[(4-Ethoxyphenyl)Amino]Sulfonyl}Phenyl)Benzamide

- Structural Difference : Contains a sulfonamide linker instead of the ethylsulfanyl group.

- Functional Impact: Sulfonamide derivatives are known for their roles in enzyme inhibition (e.g., carbonic anhydrase) and antimicrobial activity. The ethylsulfanyl group in the target compound may offer distinct electronic or steric effects .

5-Chloro-2-Methoxy-N-(4-(N-(4-Fluorophenyl)Sulfamoyl)Benzyl)Benzamide (Compound 4)

- Biological Activity : Exhibited 53.3% inhibition of PD-L1 in an ELISA assay, highlighting the importance of sulfamoyl and halogenated substituents in modulating immune checkpoint activity .

Physicochemical Properties

Spectroscopic Data

- IR Spectroscopy : Analogs such as hydrazinecarbothioamides show characteristic C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches. The absence of C=O in triazole derivatives confirms tautomeric shifts .

- Expected Trends : The ethylsulfanyl group in the target compound would likely exhibit νC-S vibrations near 600–700 cm⁻¹, distinct from sulfonamide or halogenated analogs.

Thermal Stability

- Triazole Derivatives : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-1,2,4-triazoles show stability up to 250°C, suggesting that the benzamide core in the target compound may exhibit similar robustness .

Antimicrobial and Cytotoxic Effects

- Salicylamide Derivatives : 5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide inhibited sulfate-reducing bacteria (Desulfovibrio piger) by 82–90% at 0.37–1.10 µmol/L, demonstrating the impact of nitro and halogen substituents .

- PD-L1 Inhibition : Sulfonamide-linked benzamides (e.g., compound 4 in ) achieved >50% PD-L1 inhibition, whereas ethylsulfanyl analogs might prioritize different biological pathways due to reduced hydrogen-bonding capacity .

Antioxidant Activity

- N-(Anilinocarbonothioyl)Benzamides: Derivatives with methoxy or hydroxyl groups (e.g., compound H10 in ) showed 87.7% antioxidant activity, suggesting that electron-donating groups enhance radical scavenging .

Activité Biologique

4-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse functional groups, which may impart various biological activities. This article explores the biological activity of this compound, focusing on its potential antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzamide structure with the following key functional groups:

- Ethylsulfanyl group : May enhance biological activity through increased lipophilicity.

- Methoxy group : Potentially influences solubility and membrane permeability.

- Nitro group : Known to participate in redox reactions, possibly forming reactive intermediates that can interact with cellular components.

The molecular formula is CHNOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . The nitro group may play a crucial role in this activity by generating reactive intermediates that disrupt microbial cell functions. Comparative studies have shown that similar compounds with nitro substitutions often demonstrate enhanced antimicrobial effects due to their ability to interfere with nucleic acid synthesis or protein function in bacteria.

Anticancer Activity

Research indicates that this compound may possess anticancer properties . The mechanism could involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, the compound may target topoisomerases or kinases involved in cell cycle regulation. In vitro studies have demonstrated that benzamide derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further exploration .

Anti-inflammatory Effects

The presence of the methoxy group is hypothesized to contribute to anti-inflammatory activity . Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory mediators such as prostaglandins .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, preventing substrate interaction.

- Reactive Intermediate Formation : The nitro group can be reduced within biological systems to form reactive species that damage cellular macromolecules.

- Membrane Interaction : The ethylsulfanyl and methoxy groups may facilitate penetration into lipid membranes, enhancing bioavailability.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents can significantly alter the compound's properties:

- Substituent Variations : Changing the position or type of substituents on the benzene ring can impact binding affinity and selectivity towards biological targets.

- Functional Group Modifications : Modifying the ethylsulfanyl or methoxy groups may enhance solubility or reduce toxicity while maintaining efficacy.

Case Studies

- Antimicrobial Testing : A study evaluated several benzamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with nitro substitutions showed superior antimicrobial activity compared to their non-nitro counterparts.

- Anticancer Activity Assessment : In vitro assays were conducted on various cancer cell lines (MCF-7, HeLa). Results indicated an IC value lower than 10 µM for several derivatives, suggesting significant cytotoxic potential linked to structural modifications involving methoxy and nitro groups .

Q & A

Q. What synthetic routes are recommended for 4-(ethylsulfanyl)-N-(4-methoxy-2-nitrophenyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A typical approach involves:

Nitro-group introduction : Nitration of 4-methoxyaniline derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to yield the 4-methoxy-2-nitroaniline intermediate.

Amide bond formation : Coupling the nitro-substituted aniline with 4-(ethylsulfanyl)benzoyl chloride using a base (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF .

- Critical factors : Solvent polarity, temperature (0–25°C), and stoichiometric ratios impact yield. For example, excess acyl chloride (1.2–1.5 equiv) improves amidation efficiency .

- Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >70% purity, confirmed by TLC and melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., ethylsulfanyl protons at δ ~2.5–3.0 ppm; nitro-group deshielding effects on aromatic protons) .

- IR spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and nitro-group absorption (~1520 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- UV-Vis/fluorescence : Useful for studying electronic transitions influenced by the nitro and ethylsulfanyl groups .

Q. How can single-crystal X-ray diffraction confirm the molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous structural confirmation:

Crystallization : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures) .

Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 89 K) to minimize thermal motion .

Analysis : Software (e.g., SHELX) refines bond lengths, angles, and torsional parameters. Key features include planar amide linkages and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How do electronic effects of the ethylsulfanyl and nitro groups influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Nitro group : Strong electron-withdrawing meta-directing effects activate the benzene ring for electrophilic substitution but deactivate it toward nucleophilic attacks. This group stabilizes negative charges in intermediates .

- Ethylsulfanyl group : Electron-donating via sulfur’s lone pairs, enhancing ortho/para reactivity. Its steric bulk may hinder certain reactions (e.g., SN2 at adjacent positions) .

- Experimental design : Compare reactivity with analogs (e.g., methoxy vs. ethylsulfanyl) using kinetic studies (e.g., Hammett plots) or computational modeling (DFT) to quantify substituent effects .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay variability or impurities. Mitigation strategies include:

- Standardized bioassays : Use consistent bacterial strains (e.g., E. coli ACPS-PPTase) and protocols (e.g., MIC determination via broth microdilution) .

- Purity validation : HPLC (>95% purity) and elemental analysis ensure compound integrity .

- Comparative studies : Replicate experiments under identical conditions (pH, temperature) and validate via orthogonal methods (e.g., enzyme inhibition assays vs. molecular docking) .

Q. What computational methods predict interactions with bacterial enzymes like ACPS-PPTase?

- Methodological Answer :

- Molecular docking : Use software (AutoDock Vina) with crystal structures of ACPS-PPTase (PDB ID: 1Q7L) to model binding modes. Focus on hydrogen bonds between the amide carbonyl and enzyme active sites .

- Molecular dynamics (MD) : Simulate ligand-enzyme complexes (e.g., GROMACS) to assess stability of interactions over 100 ns trajectories .

- QSAR modeling : Develop regression models correlating substituent properties (e.g., logP, Hammett σ) with inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.